{7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(morpholin-4-yl)methanone
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Overview
Description
4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]MORPHOLINE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]MORPHOLINE typically involves multi-step organic reactionsThe final step involves the coupling of the morpholine moiety to the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions to yield dihydropyrazolo derivatives.
Substitution: The chlorodifluoromethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]MORPHOLINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of kinase inhibition and cell signaling pathways.
Medicine: It shows potential as a therapeutic agent for cancer treatment due to its kinase inhibitory properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory properties and are used in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have similar biological activities and are explored for their potential in medicinal chemistry.
Uniqueness
4-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]MORPHOLINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C16H13ClF2N4O3 |
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Molecular Weight |
382.75 g/mol |
IUPAC Name |
[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H13ClF2N4O3/c17-16(18,19)13-8-10(12-2-1-5-26-12)20-14-9-11(21-23(13)14)15(24)22-3-6-25-7-4-22/h1-2,5,8-9H,3-4,6-7H2 |
InChI Key |
FUOIYZSIFXAIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)Cl |
Origin of Product |
United States |
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